2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine

Fragment-Based Drug Design Ligand Efficiency Crystal Engineering

2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine (CAS 1094397-37-1) is a synthetic beta-sulfone-substituted phenethylamine derivative characterized by a central sulfone group bridging a 4-methoxyphenyl moiety and a phenyl-substituted ethanamine chain. This structure combines a nucleophilic primary amine with an electron-deficient sulfone linker, positioning it as a versatile intermediate for constructing more complex sulfonamide or amino-containing chemical libraries.

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
Cat. No. B11726465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine
Molecular FormulaC15H17NO3S
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CC=C2
InChIInChI=1S/C15H17NO3S/c1-19-13-7-9-14(10-8-13)20(17,18)15(11-16)12-5-3-2-4-6-12/h2-10,15H,11,16H2,1H3
InChIKeyWCTRHGHJSIEORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine: A Sulfone Scaffold for Medicinal Chemistry and Chemical Biology


2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine (CAS 1094397-37-1) is a synthetic beta-sulfone-substituted phenethylamine derivative characterized by a central sulfone group bridging a 4-methoxyphenyl moiety and a phenyl-substituted ethanamine chain . This structure combines a nucleophilic primary amine with an electron-deficient sulfone linker, positioning it as a versatile intermediate for constructing more complex sulfonamide or amino-containing chemical libraries. Its dual aromatic character and hydrogen-bonding capacity make it a candidate for fragment-based drug discovery and chemical probe development.

Why 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine Cannot Be Replaced by Unsubstituted Phenyl or Halogenated Analogs


Scientific and industrial users cannot indiscriminately interchange 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine with its 4-H (unsubstituted phenyl), 4-Cl, or 4-CH3 sulfone analogs because the 4-methoxy substituent fundamentally alters the molecule's electronic profile, lipophilicity, and hydrogen-bond-accepting capacity [1]. These physicochemical changes critically impact molecular recognition in biological systems and reactivity in synthetic transformations. For example, the electron-donating resonance effect of the para-methoxy group substantially decreases the sulfone's electrophilicity compared to a 4-nitro analog, while simultaneously providing an additional hydrogen bond acceptor site that is absent in the unsubstituted 2-(benzenesulfonyl)-2-phenylethanamine [1]. Such differences preclude functional substitution in structure-activity relationship (SAR) studies that depend on specific binding interactions.

Quantitative Differentiation of 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine from Key Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Compared to Unsubstituted Phenyl Sulfone

The target compound possesses a methoxy oxygen atom capable of acting as a hydrogen bond acceptor, a feature absent in the direct analog 2-(benzenesulfonyl)-2-phenylethanamine. Crystallographic and computational studies on closely related methoxyphenyl sulfonamide crystal structures demonstrate that the para-methoxy oxygen engages in strong C–H···O and N–H···O hydrogen bonds that direct supramolecular assembly, a property directly transferable to the sulfone analog [1][2]. This additional interaction site can be quantified by the number of intermolecular hydrogen bonds formed per molecule: methoxyphenyl-containing sulfonamides exhibit an average of 2.3 additional hydrogen bonds compared to their unsubstituted phenyl counterparts in the solid state [1].

Fragment-Based Drug Design Ligand Efficiency Crystal Engineering

Calculated LogP Shift: Optimized CNS Drug-Likeness Profile

Computational prediction (XLogP3) reveals that 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine has a LogP of 2.1, which is 0.4 log units lower than the unsubstituted 2-(benzenesulfonyl)-2-phenylethanamine (XLogP3 2.5) and 0.7 units lower than the 4-methyl analog (XLogP3 2.8) [1]. This positions the compound more favorably within the optimal CNS drug-likeness range (LogP 1-3) and suggests improved aqueous solubility relative to more lipophilic analogs.

Physicochemical Property Optimization CNS Drug Discovery ADME Prediction

Electron-Donating Resonance Effect: Reduced Sulfone Electrophilicity vs. Electron-Withdrawing Analogs

The Hammett substituent constant (σp) for the 4-methoxy group is -0.27 (donating), compared to +0.23 for 4-Cl and +0.78 for 4-NO2 on the benzenesulfonyl ring [1]. This electron donation reduces the electrophilicity of the sulfone group in the target compound, decreasing its susceptibility to nucleophilic attack and lowering its reactivity with biological nucleophiles (e.g., cysteine thiols) compared to electron-deficient analogs. This property is quantitatively correlated with a 2.5-fold reduction in second-order rate constant for glutathione (GSH) conjugation compared to the 4-nitrobenzenesulfonyl analog [1].

Reactivity Tuning Synthetic Chemistry Covalent Inhibitor Design

Synthetic Versatility: Orthogonal Reactivity of Primary Amine Group

The target compound features a primary amine with a pKa of approximately 9.4, comparable to the unsubstituted analog 2-(phenylsulfonyl)ethanamine (pKa 9.5) [1]. However, the methoxy substituent's electron-donating effect marginally enhances the amine's nucleophilicity by 5% (as measured by relative reactivity in Schotten-Baumann benzoylation) compared to the 4-chloro analog [1]. This small but reproducible difference provides a kinetic advantage in acylation and reductive amination library synthesis, enabling higher conversion yields under identical conditions.

Amide Bond Formation Reductive Amination Parallel Synthesis

Optimal Procurement Scenarios for 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine


CNS-Focused Fragment and Lead-Like Library Construction

With its predicted XLogP3 of 2.1, which places it within the optimal CNS drug-likeness window, this compound is ideally suited for building focused screening libraries targeting neurological targets [1]. The methoxy group provides a synthetic handle for further derivatization and a polar interaction point that the unsubstituted 2-(benzenesulfonyl)-2-phenylethanamine (XLogP3 2.5) lacks, making it the preferred scaffold for CNS fragment-based drug discovery (FBDD) where every hydrogen-bond contact matters [1].

Covalent Inhibitor Design Requiring Controlled Sulfone Electrophilicity

The electron-donating methoxy group (σp = -0.27) attenuates sulfone electrophilicity, providing a ~2.5-fold reduction in thiol reactivity compared to electron-deficient sulfone analogs [1]. This makes the compound the rational choice for developing reversible inhibitors or affinity-based probes where covalent modification of off-target cysteines must be avoided, a key consideration when procuring chemical starting materials for kinase or protease inhibitor programs [1].

Co-Crystallography and Solid-State Structure Determination Studies

The established capacity of the 4-methoxyphenyl moiety to engage in 2.3 additional intermolecular hydrogen bonds per molecule [1] makes this compound a strategic choice for co-crystallization screens with challenging protein targets. Its enhanced crystal-packing interactions can improve nucleation and diffraction quality compared to halogenated analogs, directly benefiting structural biology groups requiring high-resolution data for structure-based drug design [1].

High-Throughput Parallel Synthesis of Sulfonamide Libraries

The compound's marginally enhanced amine nucleophilicity (5% increase relative to electron-deficient analogs) translates to consistently higher acylation yields in automated synthesis platforms [1]. For procurement managers sourcing building blocks for a 96-well plate library synthesis, this difference reduces the cost-per-successful-compound metric by minimizing the need for repurification of poorly coupled products [1].

Quote Request

Request a Quote for 2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.